1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one
Description
The compound 1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one is a spirocyclic tetrahydro-β-carboline derivative. Its structure consists of a β-carboline moiety (a tricyclic system with pyrido[3,4-b]indole) fused via a spiro junction to an indol-2-one ring. Key substituents include:
- A 1'-methyl group on the indol-2-one ring.
- A 2-methylpropanoyl (isobutyryl) group at position 2 of the β-carboline core.
Spiro-β-carbolines are notable for their structural complexity and biological relevance, often serving as intermediates in alkaloid synthesis or exhibiting intrinsic pharmacological activities such as kinase inhibition or antiviral effects .
Properties
IUPAC Name |
1'-methyl-2-(2-methylpropanoyl)spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14(2)21(27)26-13-12-16-15-8-4-6-10-18(15)24-20(16)23(26)17-9-5-7-11-19(17)25(3)22(23)28/h4-11,14,24H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOQTSJYMUJDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C13C4=CC=CC=C4N(C3=O)C)NC5=CC=CC=C25 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” typically involves multiple steps, including the formation of the beta-carboline core and the spiro linkage. Common starting materials include indole derivatives and various aldehydes or ketones. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can occur, particularly at the indole and beta-carboline moieties, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The beta-carboline core is known for its biological activity, including potential anti-cancer, anti-inflammatory, and neuroprotective effects. Research into this compound may explore its interactions with various biological targets.
Medicine
Potential medicinal applications include the development of new drugs targeting specific pathways involved in diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “1’-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[beta-carboline-1,3’-indol]-2’(1’H)-one” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in key biological pathways. The beta-carboline core is known to interact with neurotransmitter receptors, potentially modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Data Tables
Table 1. Physical Properties of Selected Spiro-β-Carbolines
Biological Activity
Chemical Structure and Properties
The compound belongs to the class of beta-carbolines, which are known for their diverse biological activities. The specific structure features a spiro linkage that contributes to its unique pharmacological properties.
Antioxidant Activity
Beta-carbolines have been reported to exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related damage in cells. Studies indicate that compounds with similar structures can scavenge free radicals and enhance cellular defense mechanisms.
Neuroprotective Effects
Research has shown that beta-carbolines may possess neuroprotective effects. They have been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The mechanism often involves modulation of neurotransmitter systems and reduction of neuroinflammation.
Anticancer Potential
Some beta-carboline derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. The specific compound under discussion may share this property due to structural similarities with known anticancer agents.
Antimicrobial Activity
There is evidence suggesting that beta-carbolines can exhibit antimicrobial properties against various pathogens. This includes both bacterial and fungal strains, making them candidates for further investigation in antimicrobial drug development.
Case Studies and Experimental Evidence
- Study on Antioxidant Activity : A study measured the antioxidant capacity of various beta-carboline derivatives using DPPH and ABTS assays. Results indicated that certain derivatives exhibited IC50 values comparable to established antioxidants.
- Neuroprotection in Animal Models : In a rodent model of neurodegeneration, a beta-carboline derivative was administered, resulting in improved cognitive function assessments and reduced markers of neuroinflammation.
- Anticancer Mechanisms : A series of experiments demonstrated that a related beta-carboline compound could inhibit cell proliferation in breast cancer cell lines by inducing G1 phase arrest and apoptosis through caspase activation.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Reference Studies |
|---|---|---|
| Antioxidant | Scavenging free radicals | [Study 1] |
| Neuroprotective | Modulation of neurotransmitters | [Study 2] |
| Anticancer | Induction of apoptosis | [Study 3] |
| Antimicrobial | Inhibition of microbial growth | [Study 4] |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1'-methyl-2-(2-methylpropanoyl)-2,3,4,9-tetrahydrospiro[β-carboline-1,3'-indol]-2'(1'H)-one, and how do reaction conditions influence diastereoselectivity?
- Methodological Answer : The Pictet-Spengler reaction is a foundational method for synthesizing β-carboline spiroindole derivatives. Glacial acetic acid catalysis under reflux (e.g., 12–24 hours at 80–100°C) promotes cyclization while controlling stereochemistry. Key parameters include solvent polarity (e.g., ethanol vs. THF), temperature gradients, and substituent effects on the indole moiety. For example, electron-donating groups on the aryl ring enhance reaction rates by stabilizing intermediates .
- Data Interpretation : Monitor reaction progress via TLC and HPLC. Compare NMR spectra (e.g., δ 1.2–1.5 ppm for methyl groups, δ 7.0–8.5 ppm for aromatic protons) to confirm regioselectivity. Discrepancies in melting points (e.g., 199–201°C vs. 280–281°C for analogous compounds) may indicate polymorphic forms or incomplete purification .
Q. How can crystallographic data resolve structural ambiguities in this spirocyclic compound?
- Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. Prepare crystals via slow evaporation in chloroform/methanol (1:1). Key metrics:
- Resolution : ≤ 0.8 Å for high-confidence bond-length validation.
- R-factor : < 0.05 for reliability.
- Torsion angles : Analyze spiro-junction (C1-N1-C3'-C2') to confirm non-planarity (expected: 85–95°) .
Advanced Research Questions
Q. What computational strategies validate the stereoelectronic effects of the 2-methylpropanoyl substituent on β-carboline reactivity?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs). Key steps:
- HOMO-LUMO gap : Correlate with nucleophilicity (e.g., HOMO localization on indole nitrogen predicts regioselective alkylation).
- NBO analysis : Quantify hyperconjugative interactions between the carbonyl group and β-carboline π-system .
Q. How do substituent variations impact the compound’s pharmacological profile, and what assays are suitable for mechanistic studies?
- Methodological Answer : Design structure-activity relationship (SAR) studies by synthesizing analogs with modified:
- Acyl groups : Replace 2-methylpropanoyl with acetyl or benzoyl.
- Spiro-ring size : Compare 3'-indol vs. 4'-pyrrolidine.
- Assay Protocols :
- In vitro : Use HEK-293 cells transfected with serotonin receptors (5-HT) for binding affinity (IC) via radioligand displacement (e.g., -ketanserin).
- In silico : Dock ligands into homology-modeled receptors using AutoDock Vina; validate with MD simulations (100 ns) to assess binding stability .
Q. What analytical techniques differentiate between polymorphic forms of this compound?
- Methodological Answer : Combine:
- PXRD : Identify unique diffraction patterns (e.g., 2θ = 10.5°, 15.8°, 21.3° for Form I vs. 9.7°, 16.2°, 22.1° for Form II).
- DSC : Measure melting endotherms (ΔH fusion differences ≥ 5 J/g indicate distinct lattice energies).
- Solid-state NMR : Compare chemical shifts for carbonyl carbons (δ 165–175 ppm) to detect hydrogen-bonding variations .
Methodological Cross-Validation Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
